molecular formula C9H15BrO B13243877 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane

Cat. No.: B13243877
M. Wt: 219.12 g/mol
InChI Key: DBPJBOJFVVQQOP-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its bromomethyl group, which makes it a versatile intermediate in organic synthesis. The spiro structure imparts rigidity and distinct stereochemical properties, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethyl-5-oxaspiro[2.4]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the spiro structure or the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can range from alcohols to fully reduced hydrocarbons.

Scientific Research Applications

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides a rigid framework that can influence the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
  • 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
  • 1,1-Dimethyl-5-oxaspiro[2.4]heptane

Uniqueness

6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. The spiro structure also imparts distinct stereochemical properties, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

6-(bromomethyl)-2,2-dimethyl-5-oxaspiro[2.4]heptane

InChI

InChI=1S/C9H15BrO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6H2,1-2H3

InChI Key

DBPJBOJFVVQQOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12CC(OC2)CBr)C

Origin of Product

United States

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